molecular formula C7H7BrO B084823 2-Bromo-6-methylphenol CAS No. 13319-71-6

2-Bromo-6-methylphenol

Cat. No.: B084823
CAS No.: 13319-71-6
M. Wt: 187.03 g/mol
InChI Key: YXZPTVOCJLCMRO-UHFFFAOYSA-N
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Description

2-Bromo-6-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of methylphenol (cresol) and is characterized by the presence of a bromine atom at the second position and a methyl group at the sixth position on the phenol ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Safety and Hazards

2-Bromo-6-methylphenol is classified as a warning under the GHS07 pictogram . It has hazard statements H319 and H335, indicating that it can cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Relevant Papers One relevant paper discusses the use of this compound in the synthesis of novel bromophenol with diaryl methanes . The paper could provide further insights into the chemical properties and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylphenol can be synthesized through several methods. One common method involves the bromination of o-cresol (2-methylphenol) using N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through acidification and extraction .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of large-scale bromination reactors. The process includes the controlled addition of bromine to a solution of o-cresol in a suitable solvent, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Quinones: Formed through oxidation.

    Methylphenol: Formed through reduction.

Comparison with Similar Compounds

    2-Bromo-4-methylphenol: Another brominated methylphenol with the bromine atom at the second position and the methyl group at the fourth position.

    2-Chloro-6-methylphenol: A chlorinated derivative with similar reactivity but different halogen substitution.

    6-Bromo-2-naphthol: A brominated naphthol with similar applications in organic synthesis.

Uniqueness: 2-Bromo-6-methylphenol is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a methyl group on the phenol ring provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZPTVOCJLCMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454993
Record name 2-Bromo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13319-71-6
Record name 2-Bromo-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13319-71-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-o-cresol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of o-cresol (20.0 g, 0.19 mol) and iPr2NH (2.63 mL, 18.5 mmol) in CH2Cl2 (500 mL), a solution of NBS (32.9 g, 0.19 mol) in CH2Cl2 (500 mL) was added dropwise over 7 h and the mixture was stirred over night at room temperature. The reaction mixture was acidified to pH=1 with conc. sulfuric acid and water (400 mL). The organic layer was separated, dried with Na2SO4, and concentrated under reduced pressure. 34.6 g of the crude product was obtained (yield: 97%). 1H NMR (400 MHz, CDCl3) δ 2.30 (s, 3 H), 5.54 (s, 2 H), 6.71 (t, J=7.6 Hz, 1 H), 7.05 (d, J=7.6 Hz, 1 H), 7.28 (d, J=8.0 Hz, 1 H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Name
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of observing 2-bromo-6-methylphenol formation during 2-bromotoluene oxidation by P450Bm3 variants?

A: The formation of this compound from 2-bromotoluene suggests that the P450Bm3 enzyme can catalyze multiple oxidation reactions on the aromatic ring. It indicates that the enzyme is not strictly regioselective in this case and can introduce a hydroxyl group at a different position than initially anticipated. This finding emphasizes the importance of thoroughly analyzing the product profile of P450-catalyzed reactions, as unexpected metabolites may be generated. [, ]

Q2: How does the observation of this compound formation impact the potential applications of P450Bm3 variants in biocatalysis?

A: The formation of this compound highlights both the potential and the limitations of using P450Bm3 variants for biocatalysis. While the ability to catalyze multiple oxidations can be advantageous for generating diverse chemical scaffolds, the lack of strict regioselectivity might pose challenges in achieving high yields of a desired product. Further protein engineering efforts could focus on modifying the enzyme's active site to enhance regioselectivity and control product formation more precisely. [, ]

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